VH 032 amide-alkylC6-acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

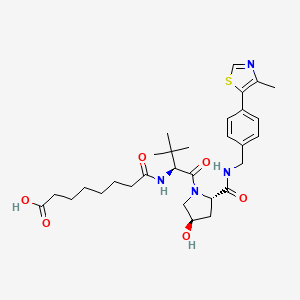

8-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-8-oxooctanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42N4O6S/c1-19-26(41-18-32-19)21-13-11-20(12-14-21)16-31-28(39)23-15-22(35)17-34(23)29(40)27(30(2,3)4)33-24(36)9-7-5-6-8-10-25(37)38/h11-14,18,22-23,27,35H,5-10,15-17H2,1-4H3,(H,31,39)(H,33,36)(H,37,38)/t22-,23+,27-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCNOFAZZHMWMEI-QSEAXJEQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of VH032-Amide-AlkylC6-Acid: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Key E3 Ligase Ligand for Targeted Protein Degradation

VH032-amide-alkylC6-acid stands as a pivotal chemical entity in the rapidly advancing field of targeted protein degradation. This technical guide provides a comprehensive overview of its mechanism of action, its role in the design of Proteolysis Targeting Chimeras (PROTACs), and the key experimental methodologies used for its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic modalities.

Introduction to VH032-Amide-AlkylC6-Acid: A VHL Ligand

VH032-amide-alkylC6-acid is a derivative of the well-characterized von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, VH032.[1][2] It is specifically functionalized with an amide-linked C6 carboxylic acid chain, which serves as a versatile linker for conjugation to a ligand targeting a protein of interest (POI).[1] This bifunctional nature is the cornerstone of its utility in the synthesis of PROTACs, which are designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[3][4]

The core VH032 moiety acts as a potent inhibitor of the interaction between VHL and Hypoxia-Inducible Factor 1α (HIF-1α).[5] By binding to VHL, it occupies the recognition site for hydroxylated HIF-1α, thereby preventing its degradation under normoxic conditions.[6][7] In the context of a PROTAC, this VHL-binding function is repurposed to recruit the VHL E3 ligase complex to a new target protein for ubiquitination and subsequent proteasomal degradation.[4][8]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The primary mechanism of action of a PROTAC incorporating VH032-amide-alkylC6-acid involves the formation of a ternary complex between the target protein, the PROTAC molecule, and the VHL E3 ligase complex.[9] This proximity-induced event initiates a cascade that leads to the selective degradation of the target protein.

The key steps are as follows:

-

Binding to VHL: The VH032 portion of the PROTAC binds to the von Hippel-Lindau (VHL) protein, a component of the Cullin-RING E3 ubiquitin ligase complex.[4]

-

Binding to Target Protein: The other end of the PROTAC, which is conjugated via the alkylC6-acid linker, binds to the specific protein of interest (POI).

-

Ternary Complex Formation: The bifunctional nature of the PROTAC brings the VHL E3 ligase and the POI into close proximity, forming a stable ternary complex.[9]

-

Ubiquitination: The E3 ligase, now in close proximity to the POI, facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI.[10]

-

Proteasomal Degradation: The polyubiquitinated POI is recognized and targeted for degradation by the 26S proteasome, a cellular machinery responsible for degrading unwanted proteins.[3]

-

PROTAC Recycling: After the degradation of the POI, the PROTAC molecule is released and can engage in another cycle of binding and degradation, acting catalytically.

This process offers a distinct advantage over traditional inhibitors as it leads to the complete removal of the target protein from the cell, rather than just blocking its activity.

Quantitative Data

| Compound | Binding Affinity (Kd) to VHL | Assay Method | Reference |

| VH032 | 185 nM | Not Specified | [2] |

| VH032 derivative (Compound 1) | 185 ± 7 nM | ITC | [11] |

| VH032-related inhibitor (Compound 15) | 5.4 ± 0.2 μM | ITC | [5] |

| FAM-labeled HIF-1α peptide | 3 nM | FP | [12] |

Experimental Protocols

The characterization of VH032-amide-alkylC6-acid and its derivative PROTACs involves a suite of biophysical and cellular assays to determine binding affinity, ternary complex formation, and target degradation. Below are detailed methodologies for key experiments.

Fluorescence Polarization (FP) Assay for VHL Binding

This competitive binding assay measures the displacement of a fluorescently labeled tracer from VHL by the test compound.[12][13]

Materials:

-

Purified VHL-Elongin B-Elongin C (VBC) complex

-

Fluorescently labeled HIF-1α peptide (e.g., FAM-DEALAHypYIPMDDDFQLRSF)[14]

-

Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20)

-

Test compound (VH032-amide-alkylC6-acid or its PROTAC derivative)

-

Black, low-binding 384-well plates

-

Plate reader capable of measuring fluorescence polarization

Protocol:

-

Prepare Reagents:

-

Dilute the VBC complex and the fluorescent tracer to their optimal working concentrations in the assay buffer. The final concentration of the tracer should be low (in the low nanomolar range) and the VBC concentration should be sufficient to achieve a stable high polarization signal.

-

Prepare a serial dilution of the test compound in the assay buffer.

-

-

Assay Setup:

-

Add a fixed volume of the VBC complex and fluorescent tracer mixture to each well of the 384-well plate.

-

Add the serially diluted test compound to the wells. Include controls for no inhibitor (maximum polarization) and no VBC complex (minimum polarization).

-

-

Incubation:

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium. Protect the plate from light.

-

-

Measurement:

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore used.

-

-

Data Analysis:

-

Calculate the millipolarization (mP) values.

-

Plot the mP values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for VHL Binding

This assay measures the binding of a fluorescently labeled VHL ligand in a competitive format.[15]

Materials:

-

His-tagged VBC complex

-

Europium-labeled anti-His antibody (donor)

-

Fluorescently labeled VHL ligand (e.g., BODIPY FL VH032) (acceptor)[16]

-

Assay Buffer

-

Test compound

-

TR-FRET compatible microplates

Protocol:

-

Prepare Reagents:

-

Prepare a master mix containing the His-VBC complex, anti-His-Europium antibody, and the fluorescent VHL ligand in the assay buffer.

-

Prepare a serial dilution of the test compound.

-

-

Assay Setup:

-

Dispense the serially diluted test compound into the microplate wells.

-

Add the master mix to all wells.

-

-

Incubation:

-

Incubate the plate at room temperature for a defined period (e.g., 90 minutes), protected from light.

-

-

Measurement:

-

Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths using a TR-FRET enabled plate reader.

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (acceptor emission / donor emission).

-

Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

-

Isothermal Titration Calorimetry (ITC) for VHL Binding

ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[11][17]

Materials:

-

Purified VBC complex

-

Test compound (VH032-amide-alkylC6-acid)

-

Dialysis buffer (e.g., 20 mM HEPES pH 8.0)

-

Isothermal Titration Calorimeter

Protocol:

-

Sample Preparation:

-

Dialyze the VBC complex extensively against the ITC buffer.

-

Dissolve the test compound in the final dialysis buffer. Ensure the buffer composition of the protein and ligand solutions are identical to minimize heats of dilution.

-

-

ITC Experiment:

-

Load the VBC complex into the sample cell of the calorimeter.

-

Load the test compound into the injection syringe. The ligand concentration should be 10-20 times that of the protein concentration.

-

Perform a series of injections of the ligand into the protein solution at a constant temperature.

-

-

Data Analysis:

-

Integrate the heat pulses from each injection to obtain the heat change per mole of injectant.

-

Plot the heat change against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. The ΔS can then be calculated.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding of the mechanism of action of VH032-amide-alkylC6-acid. The following diagrams, rendered in Graphviz DOT language, illustrate the VHL/HIF-1α signaling pathway and a typical experimental workflow for PROTAC characterization.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. biopharma.co.uk [biopharma.co.uk]

- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]

- 5. Group-Based Optimization of Potent and Cell-Active Inhibitors of the von Hippel–Lindau (VHL) E3 Ubiquitin Ligase: Structure–Activity Relationships Leading to the Chemical Probe (2S,4R)-1-((S)-2-(1-Cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (VH298) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigation of the role of VHL-HIF signaling in DNA repair and apoptosis in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. reactionbiology.com [reactionbiology.com]

- 15. tandfonline.com [tandfonline.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

Synthesis of (S,R,S)-AHPC-CO-C6-COOH: A Technical Guide for Drug Development Professionals

(S,R,S)-AHPC-CO-C6-COOH is a crucial building block in the development of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to selectively eliminate disease-causing proteins. This molecule serves as a versatile linker-ligand conjugate, incorporating a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a C6 carboxylic acid linker. This functionalized linker allows for the covalent attachment of a target protein ligand, enabling the resulting PROTAC to hijack the cell's natural protein degradation machinery to eliminate the protein of interest.

This technical guide provides an in-depth overview of the synthesis of (S,R,S)-AHPC-CO-C6-COOH, including a proposed synthetic pathway, a discussion of the key chemical transformations, and the necessary starting materials. While a detailed, step-by-step experimental protocol with quantitative yields for this specific molecule is not publicly available in the scientific literature, this guide is constructed based on established synthetic routes for analogous VHL ligands and linker conjugations, primarily drawing from the methodologies disclosed in patent literature, such as WO2018081530A1, which is frequently cited in connection with this compound.

Core Components and Strategic Approach

The synthesis of (S,R,S)-AHPC-CO-C6-COOH can be conceptually divided into two main parts: the synthesis of the core VHL ligand, (S,R,S)-AHPC, and the subsequent attachment of the C6-carboxylic acid linker.

1. (S,R,S)-AHPC Core Synthesis: The (S,R,S)-AHPC ((S)-1-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino) portion of the molecule is a derivative of the well-established VHL ligand, VH032. The synthesis of this core typically involves a multi-step sequence starting from readily available chiral precursors. Key transformations include:

-

Amide bond formation: Coupling of a protected hydroxyproline derivative with 4-(4-methylthiazol-5-yl)benzylamine.

-

Peptide-like coupling: Formation of an amide bond between the secondary amine of the hydroxyproline moiety and a protected L-tert-leucine derivative.

-

Deprotection steps: Removal of protecting groups from the hydroxyl and amino functionalities at appropriate stages of the synthesis.

2. Linker Conjugation: The C6-carboxylic acid linker (heptanoic acid) is introduced by reacting the free amino group of the (S,R,S)-AHPC core with a suitable derivative of heptanoic acid. This is typically achieved through an acylation reaction. To ensure regioselectivity, the carboxylic acid end of the linker is often protected during the coupling reaction and deprotected in the final step.

Proposed Synthesis Pathway

The following diagram outlines a plausible synthetic pathway for (S,R,S)-AHPC-CO-C6-COOH, based on common organic synthesis techniques for similar compounds.

Caption: Proposed synthetic pathway for (S,R,S)-AHPC-CO-C6-COOH.

Experimental Considerations

While specific, validated experimental protocols for the synthesis of (S,R,S)-AHPC-CO-C6-COOH are proprietary and detailed within patent literature, researchers can draw upon established methodologies for the key chemical transformations.

Table 1: Key Experimental Protocols (General Procedures)

| Experiment | Methodology | Key Reagents & Conditions | Notes |

| Amide Coupling | Standard peptide coupling reactions. | Coupling agents (e.g., HATU, HOBt, EDC), a non-nucleophilic base (e.g., DIPEA), and a suitable solvent (e.g., DMF, DCM). Room temperature or slightly elevated temperatures. | Careful monitoring of the reaction progress by TLC or LC-MS is crucial. Purification is typically achieved by column chromatography. |

| Boc Deprotection | Acid-mediated cleavage of the tert-butyloxycarbonyl (Boc) protecting group. | Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). Anisole or triisopropylsilane can be used as a scavenger. | The reaction is usually fast and performed at room temperature. Complete removal of TFA is necessary before proceeding to the next step. |

| Acylation | Reaction of an amine with an activated carboxylic acid derivative. | The carboxylic acid can be activated as an acid chloride or by using coupling agents. A base is required to neutralize the acid formed. | The choice of activating agent and reaction conditions depends on the stability of the substrates. |

| Final Deprotection | Removal of the protecting group from the carboxylic acid of the linker. | The choice of deprotection method depends on the protecting group used (e.g., ester hydrolysis with a base like LiOH or NaOH). | Careful control of pH is important to avoid side reactions. |

Quantitative Data

Quantitative data such as reaction yields, purity, and characterization data (e.g., NMR, Mass Spectrometry) for each step of the synthesis of (S,R,S)-AHPC-CO-C6-COOH are not available in peer-reviewed scientific journals. This information is typically found within the experimental sections of patents, such as WO2018081530A1. Researchers aiming to synthesize this compound would need to consult this patent for specific details.

Signaling Pathway and Experimental Workflow

(S,R,S)-AHPC-CO-C6-COOH is a component of a PROTAC and does not have an independent signaling pathway. Its function is to recruit the VHL E3 ligase to a target protein, initiating the ubiquitination and subsequent degradation of that protein. The experimental workflow for utilizing this molecule involves its conjugation to a target protein ligand to form a PROTAC, followed by in vitro and in vivo studies to assess the degradation of the target protein.

The Strategic Role of VH032-Amide-AlkylC6-Acid in Advancing PROTAC Technology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimera (PROTAC) technology has emerged as a revolutionary therapeutic modality, offering the potential to target and degrade previously "undruggable" proteins. At the heart of this technology lies the heterobifunctional nature of PROTACs, which consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The choice of each component is critical for the efficacy of the resulting degrader. This technical guide focuses on the pivotal role of VH032-amide-alkylC6-acid, a key building block in the construction of von Hippel-Lindau (VHL) E3 ligase-recruiting PROTACs. We will delve into its structure, function, and application in the synthesis of potent protein degraders, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental workflows.

VH032 is a potent and selective ligand for the VHL E3 ligase, derived from a VHL inhibitor that disrupts the VHL:HIF-1α interaction.[1][2][3] The analog, VH032-amide-alkylC6-acid, is a functionalized derivative designed for streamlined PROTAC synthesis.[4][5][6] It incorporates the core VH032 scaffold, an amide linkage for improved stability and binding interactions, and a C6 alkyl linker terminating in a carboxylic acid. This terminal acid group provides a convenient handle for conjugation to a POI ligand, typically via an amide bond formation.[5][6]

Core Concepts of PROTAC Action Utilizing VH032

The fundamental mechanism of a VH032-based PROTAC is to induce the formation of a ternary complex between the target protein and the VHL E3 ligase complex. This proximity, orchestrated by the PROTAC molecule, leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.

Application of VH032-Amide-AlkylC6-Acid in the Development of Potent Degraders

The versatility of VH032-amide-alkylC6-acid as a building block is demonstrated in the development of PROTACs against a range of therapeutic targets. Below, we summarize quantitative data from studies on PROTACs targeting Bruton's tyrosine kinase (BTK) and Interleukin-1 receptor-associated kinase 4 (IRAK4), which utilize VH032 as the E3 ligase ligand with linkers analogous to the amide-alkylC6-acid structure.

Quantitative Data Summary

| Target | PROTAC (Reference) | Cell Line | DC50 (nM) | Dmax (%) | Notes |

| BTK | PROTAC based on GDC-0853 and a VHL ligand[7] | Ramos, JeKo-1 | >3000 | Not specified | This study highlighted the importance of the E3 ligase choice, as the VHL-based PROTAC was significantly less potent than its CRBN-based counterpart. |

| BTK | Non-covalent BTK PROTAC[8] | THP-1 | ~200 | Not specified | This study demonstrated that a non-covalent PROTAC could effectively degrade BTK. |

| IRAK4 | Compound 9 [9] | OCI-LY10 | 4.6 (IC50) | >90% at 1µM | This PROTAC effectively degraded IRAK4 and inhibited the downstream NF-κB signaling pathway. |

| IRAK4 | Degrader 9 [4] | PBMCs | 151 (DC50) | Not specified | This study showcased the inhibition of multiple cytokines upon IRAK4 degradation. |

Experimental Protocols

Synthesis of a VH032-based PROTAC

This protocol provides a general methodology for the conjugation of VH032-amide-alkylC6-acid to a target protein ligand containing a free amine group.

References

- 1. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. | Semantic Scholar [semanticscholar.org]

- 2. Discovery of highly potent and selective KRASG12C degraders by VHL-recruiting PROTACs for the treatment of tumors with KRASG12C-Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of highly efficacious PROTACs targeting BRD4 against acute myeloid leukemia: Design, synthesis, and biological evaluations [html.rhhz.net]

- 4. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modulating the Potency of BRD4 PROTACs at the Systems Level with Amine-Acid Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. OR | Free Full-Text | Development of PROTACS degrading KRAS and SOS1 [techscience.com]

- 7. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

The Architect's Guide to VHL Ligands: Forging the Future of Targeted Protein Degradation

A Technical Whitepaper for Drug Discovery Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, shifting the paradigm from protein inhibition to outright elimination.[1] These heterobifunctional molecules leverage the cell's own quality control machinery, the Ubiquitin-Proteasome System (UPS), to selectively tag and destroy disease-causing proteins.[2][3] At the heart of this technology lies the crucial interaction with an E3 ubiquitin ligase, the enzyme responsible for the final step of ubiquitin tagging.[4] Among the handful of E3 ligases successfully hijacked for this purpose, the von Hippel-Lindau (VHL) E3 ligase has emerged as a cornerstone of PROTAC design, owing to its widespread tissue expression and the availability of potent, well-characterized small molecule ligands.[5][6]

This technical guide provides an in-depth exploration of the discovery and development of VHL ligands for PROTAC applications. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the core principles, experimental methodologies, and critical data that underpin this transformative technology.

From Natural Substrate to Potent Binders: The Genesis of VHL Ligands

The journey to potent, cell-permeable VHL ligands began with its natural substrate, the hypoxia-inducible factor 1α (HIF-1α).[4][7] Under normal oxygen conditions, specific proline residues on HIF-1α are hydroxylated by prolyl hydroxylase domain-containing enzymes (PHDs).[6][8] This post-translational modification creates a recognition motif for VHL, which then ubiquitinates HIF-1α, marking it for degradation by the proteasome.[4][8]

This natural protein-protein interaction served as the blueprint for the first VHL ligands. Early efforts utilized peptide sequences derived from HIF-1α, but the breakthrough came with the structure-guided design of non-peptidic, small-molecule mimetics.[6][8] These first-generation compounds were built around a central (2S,4R)-4-hydroxyproline (Hyp) core, which successfully recapitulated the key interactions of the hydroxylated proline in the VHL binding pocket.[8] Subsequent optimization, guided by X-ray crystallography and structure-activity relationship (SAR) studies, led to the development of highly potent and widely used VHL ligands such as VH032 and its derivatives.[8]

Quantitative Analysis of VHL Ligand Binding and PROTAC Efficacy

The successful design of VHL-based PROTACs hinges on a deep understanding of the binding affinities of the VHL ligand and the resulting degradation efficiency of the PROTAC molecule. The following tables summarize key quantitative data for representative VHL ligands and PROTACs.

Table 1: Binding Affinities of Key VHL Ligands

| Ligand | Binding Affinity (Kd) to VHL | Assay Method | Reference |

| VH032 | 185 nM | Surface Plasmon Resonance (SPR) | [8] |

| VH101 | 44 nM | Surface Plasmon Resonance (SPR) | [8] |

| VHL Ligand 1 | 1.8 µM (IC50) | VHL:HIF Interaction Assay | [8] |

| VHL Ligand 2 | 4.1 µM (IC50) | VHL:HIF Interaction Assay | [8] |

| VHL Ligand 134a (diastereomer) | 29 nM | Surface Plasmon Resonance (SPR) | [8] |

| VHL Ligand 133a (diastereomer) | 171 nM | Surface Plasmon Resonance (SPR) | [8] |

Table 2: Degradation Potency of Representative VHL-based PROTACs

| PROTAC | Target Protein | DC50 | Dmax | Cell Line | Reference |

| PROTAC 139 | BRD4 | 3.3 nM | 97% | PC3 | [8] |

| PROTAC 139 | BRD4 | 0.87 nM | 96% | EOL-1 | [8] |

| PROTAC 141 | BRD4 | 2.58 nM | 94% | PC3 | [8] |

| PROTAC 141 | BRD4 | 216 nM | 67% | EOL-1 | [8] |

| p38α-PROTAC | p38α | Nanomolar concentrations | Not specified | Mammalian cell lines | [9][10] |

Visualizing the Core Mechanisms and Workflows

Understanding the complex biological processes and experimental sequences is paramount. The following diagrams, rendered in Graphviz, illustrate the key signaling pathway, the PROTAC mechanism of action, and a typical discovery workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. o2hdiscovery.co [o2hdiscovery.co]

- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]

- 5. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: VH 032 Amide-AlkylC6-Acid and its Interaction with the Von Hippel-Lindau Protein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of Von Hippel-Lindau (VHL) protein ligands, with a specific focus on the VH 032 amide-alkylC6-acid derivative. This document details the role of VHL in cellular signaling, presents available binding affinity data, and outlines the experimental methodologies used to quantify these interactions.

Introduction to VHL and its Ligands

The Von Hippel-Lindau (VHL) protein is a crucial component of a Cullin-RING E3 ubiquitin ligase complex.[1] This complex plays a pivotal role in cellular oxygen sensing by targeting the alpha subunit of the Hypoxia-Inducable Factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions.[1] Small molecule ligands that bind to VHL can disrupt the VHL/HIF-1α interaction, leading to the stabilization of HIF-1α and the activation of the hypoxic response. This mechanism is of significant interest for therapeutic applications. Furthermore, these ligands are extensively used as the VHL-recruiting element in Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules designed to induce the degradation of specific target proteins.[2]

VH 032 is a potent and selective ligand that binds to the VHL E3 ligase.[3] The derivative, this compound (also known as (S,R,S)-AHPC-CO-C6-COOH), is a functionalized version of VH032 designed with a linker terminating in a carboxylic acid. This functional group allows for its convenient conjugation to other molecules, making it a valuable building block in the synthesis of PROTACs.[4][5][6]

VHL-HIF-1α Signaling Pathway

Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated on proline residues by prolyl hydroxylases (PHDs). This modification allows VHL to recognize and bind to HIF-1α, leading to its ubiquitination and degradation by the proteasome. In hypoxic conditions, PHDs are inactive, HIF-1α is not hydroxylated, and it evades VHL-mediated degradation. The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.

References

- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. tocris.com [tocris.com]

- 6. medkoo.com [medkoo.com]

The Core of Hypoxia: A Technical Guide to the VHL/HIF-1α Interaction and its Inhibition by VH032

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical protein-protein interaction between the von Hippel-Lindau (VHL) tumor suppressor protein and the alpha subunit of the Hypoxia-Inducible Factor 1 (HIF-1α). It further details the mechanism of action of VH032, a potent small-molecule inhibitor of this interaction, and provides detailed experimental protocols for its characterization.

The VHL/HIF-1α Signaling Axis: A Master Regulator of Cellular Oxygen Sensing

Under normal oxygen conditions (normoxia), the HIF-1α transcription factor is continuously synthesized and rapidly degraded. This process is orchestrated by the VHL protein, which acts as the substrate recognition component of an E3 ubiquitin ligase complex.[1][2] The recognition of HIF-1α by VHL is dependent on the post-translational hydroxylation of specific proline residues (Pro402 and Pro564) within the oxygen-dependent degradation domain (ODDD) of HIF-1α.[1][3] This hydroxylation is carried out by prolyl hydroxylase domain (PHD) enzymes in an oxygen-dependent manner.

Once hydroxylated, HIF-1α is bound by the VHL complex, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[2][4] This ensures that in the presence of sufficient oxygen, the transcriptional activity of HIF-1α is kept at a minimum.

In hypoxic conditions, the PHD enzymes are inactive due to the lack of their co-substrate, oxygen. Consequently, HIF-1α is not hydroxylated and is not recognized by VHL.[1][5] This leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β (also known as ARNT), and binds to hypoxia-response elements (HREs) in the promoter regions of target genes.[2] This transcriptional activation leads to the upregulation of genes involved in angiogenesis, glucose metabolism, and cell survival, allowing cells to adapt to the low oxygen environment.

VH032: A Small-Molecule Inhibitor of the VHL/HIF-1α Interaction

VH032 is a potent and selective small-molecule inhibitor that disrupts the interaction between VHL and hydroxylated HIF-1α.[6][7] It is a synthetic molecule designed to mimic the hydroxylated proline residue of HIF-1α, thereby competitively binding to the substrate recognition pocket of VHL.[8] By occupying this binding site, VH032 prevents the recruitment of hydroxylated HIF-1α to the VHL E3 ligase complex, leading to the stabilization and accumulation of HIF-1α even under normoxic conditions.[6][9] This, in turn, activates the transcription of HIF-1α target genes, effectively mimicking a hypoxic response.[10][11]

Mechanism of Action

The inhibitory action of VH032 is based on its high affinity for the VHL protein. The molecule is designed to fit snugly into the binding pocket on VHL that normally accommodates the hydroxylated proline of HIF-1α. This binding is stabilized by a network of hydrogen bonds and hydrophobic interactions. By blocking this critical interaction, VH032 effectively uncouples HIF-1α from the VHL-mediated degradation pathway.

Quantitative Data for VH032

The following table summarizes the key quantitative data for the interaction of VH032 with the VHL protein.

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) | 185 nM | Isothermal Titration Calorimetry (ITC) | [6][7] |

| IC50 | 77.8 nM | Time-Resolved Fluorescence Resonance Energy-Transfer (TR-FRET) | [12] |

| Cellular Activity (EC50) | ~50-150 µM | HIF-dependent luciferase reporter assay (U2OS cells) | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibition of the VHL/HIF-1α interaction by VH032.

Recombinant Protein Expression and Purification of VHL-ElonginB-ElonginC (VCB) Complex

Objective: To produce a stable and active VCB complex for use in in vitro binding assays.

Protocol:

-

Expression Vector: Co-express human VHL (amino acids 54-213 with an N-terminal tag, e.g., GST or His), Elongin B (full-length), and Elongin C (full-length) in E. coli (e.g., BL21(DE3) strain) using a suitable co-expression vector system.[13][14]

-

Culture and Induction: Grow the transformed E. coli in a rich medium (e.g., Terrific Broth) at 37°C to an OD600 of 0.6-0.8. Induce protein expression with a suitable inducer (e.g., 0.1-0.5 mM IPTG) and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication or high-pressure homogenization.

-

Affinity Chromatography: Clarify the lysate by centrifugation and apply the supernatant to an affinity chromatography column appropriate for the tag used (e.g., Ni-NTA for His-tagged proteins or Glutathione Sepharose for GST-tagged proteins).

-

Washing and Elution: Wash the column extensively with a wash buffer (lysis buffer with a slightly higher concentration of imidazole for Ni-NTA). Elute the bound protein complex using an elution buffer containing a high concentration of the competing agent (e.g., 250-500 mM imidazole for Ni-NTA or reduced glutathione for GST).

-

Size-Exclusion Chromatography: Further purify the eluted complex by size-exclusion chromatography (gel filtration) using a buffer suitable for long-term storage (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

-

Purity and Integrity Assessment: Analyze the purity of the complex by SDS-PAGE and confirm the presence of all three components. Assess the integrity and homogeneity of the complex by techniques such as dynamic light scattering or analytical ultracentrifugation.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the VH032-VHL interaction.

Protocol:

-

Sample Preparation: Dialyze the purified VCB complex and dissolve VH032 in the same buffer to minimize buffer mismatch effects. A typical buffer is 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT.

-

Concentrations: The concentration of the VCB complex in the sample cell is typically in the range of 10-50 µM, while the concentration of VH032 in the syringe is 10-20 fold higher (100-500 µM).

-

ITC Experiment:

-

Equilibrate the ITC instrument (e.g., MicroCal ITC200) to the desired temperature (e.g., 25°C).

-

Load the VCB complex into the sample cell and VH032 into the injection syringe.

-

Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe tip, followed by a series of injections (e.g., 20-30 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.

-

-

Data Analysis: Integrate the heat changes for each injection and subtract the heat of dilution (determined from a control experiment where VH032 is injected into the buffer alone). Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. Calculate ΔG and ΔS from the determined values.

Surface Plasmon Resonance (SPR)

Objective: To measure the real-time binding kinetics (association and dissociation rate constants, ka and kd) and affinity (Kd) of VH032 to the VCB complex.

Protocol:

-

Chip Preparation: Use a sensor chip suitable for protein immobilization (e.g., CM5 chip). Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Immobilization: Immobilize the purified VCB complex onto the activated sensor chip surface via amine coupling. Aim for a low to moderate immobilization level to minimize mass transport limitations. Deactivate any remaining active esters with ethanolamine.

-

Binding Analysis:

-

Run a suitable running buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.005% P20 surfactant, and a small percentage of DMSO to match the VH032 solvent) over the sensor surface to establish a stable baseline.

-

Inject a series of concentrations of VH032 (e.g., ranging from 0.1 to 10 times the expected Kd) over the immobilized VCB surface.

-

Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer.

-

-

Regeneration: After each binding cycle, regenerate the sensor surface by injecting a solution that disrupts the VCB-VH032 interaction without denaturing the immobilized protein (e.g., a short pulse of a low pH buffer or a high salt concentration).

-

Data Analysis: Fit the sensorgrams from the different VH032 concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the ka, kd, and calculate the Kd (kd/ka).

Fluorescence Polarization (FP) Assay

Objective: To determine the inhibitory potency (IC50) of VH032 in a competitive binding assay.

Protocol:

-

Reagents:

-

Purified VCB complex.

-

A fluorescently labeled HIF-1α peptide (e.g., FAM-labeled peptide containing the hydroxylated proline motif).[1]

-

VH032 and other test compounds.

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100).

-

-

Assay Procedure:

-

In a microplate (e.g., black, low-volume 384-well plate), add a fixed concentration of the VCB complex and the fluorescently labeled HIF-1α peptide. The concentration of the peptide should be at or below its Kd for the VCB complex.

-

Add varying concentrations of VH032 or other test compounds to the wells. Include controls for no inhibitor (maximum polarization) and no VCB complex (minimum polarization).

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).

-

-

Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters for the fluorophore used.

-

Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value of VH032.

Cellular Assay: Western Blot for HIF-1α Stabilization

Objective: To assess the ability of VH032 to stabilize endogenous HIF-1α in cultured cells.

Protocol:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., HeLa or HEK293T) in appropriate growth medium.

-

Treat the cells with varying concentrations of VH032 for a specific duration (e.g., 4-8 hours). Include a vehicle control (e.g., DMSO) and a positive control for HIF-1α stabilization (e.g., treatment with a hypoxia-mimicking agent like CoCl2 or deferoxamine, or exposure to 1% O2).

-

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for HIF-1α. Also, probe for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Analysis: Quantify the band intensities to determine the relative levels of HIF-1α in treated versus control cells.

Cellular Assay: Quantitative Real-Time PCR (qRT-PCR) for HIF-1α Target Gene Expression

Objective: To measure the effect of VH032 on the expression of HIF-1α target genes.

Protocol:

-

Cell Culture and Treatment: Treat cells with VH032 as described in the Western blot protocol.

-

RNA Extraction: Isolate total RNA from the treated and control cells using a suitable RNA extraction kit.

-

cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.

-

qRT-PCR:

-

Perform real-time PCR using a qPCR instrument, a suitable SYBR Green or TaqMan-based master mix, and primers specific for HIF-1α target genes (e.g., CA9, GLUT1, VEGFA).

-

Also, amplify a housekeeping gene (e.g., ACTB or GAPDH) for normalization.

-

-

Data Analysis: Calculate the relative expression of the target genes in VH032-treated samples compared to control samples using the ΔΔCt method.

Conclusion

The inhibition of the VHL/HIF-1α interaction presents a promising therapeutic strategy for diseases characterized by hypoxia, such as anemia and ischemia. VH032 serves as a valuable chemical probe for studying this pathway and as a scaffold for the development of more potent and specific inhibitors. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate the VHL/HIF-1α axis and to discover and characterize novel modulators of this critical cellular signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]

- 4. path.ox.ac.uk [path.ox.ac.uk]

- 5. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]

- 6. VHL protein‐interacting deubiquitinating enzyme 2 deubiquitinates and stabilizes HIF‐1α | EMBO Reports [link.springer.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. A fluorescence polarization-based interaction assay for hypoxia-inducible factor prolyl hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism of regulation of the hypoxia-inducible factor-1α by the von Hippel-Lindau tumor suppressor protein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Production Of Active VHL And Analysis By SPR | Peak Proteins [peakproteins.com]

- 14. VHL Complex, Active, Recombinant, Human (VCB-Cul2 complex, ECV complex, CBCVHL) | United States Biological | Biomol.com [biomol.com]

Technical Guide: Solubility and Stability of VH 032 Amide-AlkylC6-Acid in DMSO

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth overview of the solubility and stability of VH 032 amide-alkylC6-acid in dimethyl sulfoxide (DMSO). This compound is a key functionalized building block used in the development of Proteolysis Targeting Chimeras (PROTACs), serving as a von-Hippel-Lindau (VHL) E3 ligase ligand equipped with a linker for conjugation to a target protein ligand.[1][2] While specific quantitative solubility and stability data for this particular derivative are not extensively published, this document compiles available information on the parent VH032 compound and provides standardized protocols for researchers to determine these critical parameters. Understanding the solubility and stability in DMSO is paramount for its use in compound screening, storage, and downstream biochemical and cellular assays.

Introduction to this compound

This compound, also known as (S,R,S)-AHPC-C6-COOH, is a derivative of the VHL ligand VH032.[1] It is specifically designed for PROTAC development, incorporating a C6 carboxylic acid linker.[1][2] This terminal acid group allows for straightforward amide bond formation with an appropriate amine-functionalized ligand for a protein of interest, thus creating a bivalent PROTAC molecule. The core VH032 moiety hijacks the VHL E3 ubiquitin ligase, a critical component of the cell's protein disposal system.[3][4]

Below is a logical diagram illustrating the relationship of this compound to its parent compound and its role in PROTAC synthesis.

Solubility in DMSO

Solubility of Parent Compound: VH032

The parent VHL ligand, VH032, is reported to have high solubility in DMSO. This data is summarized in the table below.

| Compound | Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |

| VH032 | DMSO | 90 | 190.44 | Sonication is recommended.[3] |

| VH032 | DMSO | 100 | 211.60 | Ultrasonic treatment is recommended. Hygroscopic nature of DMSO can significantly impact solubility; use of newly opened solvent is advised.[4] |

Expected Solubility of this compound

While the alkyl chain portion of the linker is hydrophobic, the terminal carboxylic acid is a polar, hydrogen-bonding group. In the aprotic polar solvent DMSO, the carboxylic acid may slightly reduce solubility compared to the parent compound, VH032. However, it is still expected to exhibit good solubility, likely sufficient for the preparation of high-concentration stock solutions (e.g., 10-50 mM) required for most research applications. As with the parent compound, the use of sonication or gentle warming may be necessary to achieve complete dissolution, especially at higher concentrations.

Stability in DMSO

The stability of this compound in DMSO is a critical factor for ensuring the integrity of stock solutions and the reproducibility of experimental results.

Chemical Stability

The molecule contains several functional groups that could be susceptible to degradation:

-

Amide Bonds: Generally stable, but can be susceptible to hydrolysis under strongly acidic or basic conditions, which are not typically present in unadulterated DMSO.

-

Thiazole Ring: This aromatic heterocycle is generally stable.

-

Tertiary Amine (in the pyrrolidine ring): Generally stable.

DMSO is a stable solvent, but it can participate in oxidation reactions under certain conditions, particularly in the presence of contaminants or light.[5] For long-term storage, it is recommended to store DMSO stock solutions at -20°C or -80°C, protected from light, and in tightly sealed containers to prevent moisture absorption.[1][2]

Freeze-Thaw Stability

Repeated freeze-thaw cycles can lead to compound precipitation or degradation. It is best practice to aliquot stock solutions into smaller, single-use volumes to minimize the number of freeze-thaw cycles.

Experimental Protocols

The following sections detail standardized protocols for determining the kinetic solubility and stability of this compound in DMSO.

Protocol: Kinetic Solubility Assessment in DMSO

This protocol provides a method for determining the kinetic solubility of a compound, which is relevant for most in vitro screening applications where a compound is rapidly diluted from a DMSO stock into an aqueous buffer.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

-

Dilution: Add a small volume of the DMSO stock solution to a pre-determined volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve the desired final concentration (e.g., 100 µM). The final DMSO concentration should be kept low (typically 1-2%) to mimic assay conditions.

-

Equilibration: Incubate the solution at room temperature for a set period (e.g., 2 hours) with gentle agitation to allow any precipitation to reach equilibrium.

-

Separation: Separate the soluble fraction from the precipitate. This is typically done by centrifugation followed by collection of the supernatant, or by using a 96-well filter plate.

-

Quantification: Analyze the concentration of the compound remaining in the supernatant/filtrate. This can be done using a variety of analytical techniques, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve prepared from the stock solution is used for quantification.

Protocol: Stability Assessment in DMSO using HPLC

This protocol outlines a method to assess the stability of the compound in a DMSO stock solution over time.

Methodology:

-

Stock Solution Preparation: Prepare an accurately weighed stock solution of this compound in DMSO (e.g., 1 mM).

-

Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution into an HPLC system equipped with a UV detector. Record the peak area of the parent compound. This serves as the 100% reference.

-

Storage: Store the remaining stock solution under the desired conditions (e.g., room temperature, 4°C, -20°C).

-

Time-Point Analysis: At regular intervals (e.g., 24 hours, 48 hours, 1 week), withdraw an aliquot from the stock solution and analyze it by HPLC under the same conditions as the initial analysis.

-

Data Analysis: Compare the peak area of the parent compound at each time point to the initial peak area at T=0. The percentage of compound remaining can be calculated. The appearance of new peaks in the chromatogram may indicate degradation products.

Conclusion

This compound is an indispensable tool for PROTAC development. While specific data on its solubility and stability in DMSO are sparse, information from its parent compound, VH032, suggests it should be adequately soluble for research purposes. Researchers should, however, empirically determine the precise solubility and stability for their specific lots and experimental conditions using standardized protocols, such as those outlined in this guide. Proper storage and handling, including aliquoting stock solutions and storing them at low temperatures protected from light, are crucial for maintaining the compound's integrity and ensuring experimental reproducibility.

References

In-Depth Technical Guide: VH 032 amide-alkylC6-acid for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: VH 032 amide-alkylC6-acid

This compound is a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). As a critical component in the field of targeted protein degradation, this molecule serves as a versatile building block for creating heterobifunctional degraders. It incorporates the high-affinity (S,R,S)-AHPC warhead for VHL, connected to a C6 alkyl linker with a terminal carboxylic acid. This reactive handle allows for straightforward conjugation to a ligand targeting a protein of interest (POI), typically through an amide bond formation.

Below is a summary of the key chemical and physical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 2172819-75-7 | [1] |

| Molecular Weight | 586.75 g/mol | [1] |

| Molecular Formula | C₃₀H₄₂N₄O₆S | [1] |

| Synonyms | (S,R,S)-AHPC-CO-C6-COOH | [2] |

| Purity | Typically ≥95% (as determined by HPLC) | [1] |

| Storage Conditions | Store at -20°C | [1] |

The PROTAC-VHL Mechanism of Action

PROTACs synthesized using this compound operate by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The resulting PROTAC is a bifunctional molecule that simultaneously binds to the VHL E3 ligase (via the VH 032 moiety) and a specific protein of interest (via the conjugated POI ligand). This induced proximity facilitates the formation of a ternary complex, leading the E3 ligase to tag the POI with ubiquitin molecules. This polyubiquitination marks the POI for degradation by the 26S proteasome, effectively eliminating the target protein from the cell. The PROTAC molecule is then released and can act catalytically to degrade multiple copies of the POI.

Caption: Catalytic cycle of a VHL-based PROTAC.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and evaluation of PROTACs utilizing this compound.

PROTAC Synthesis: Amide Coupling

This protocol outlines a general procedure for conjugating this compound to a POI ligand containing a primary or secondary amine.

Materials:

-

This compound

-

POI ligand with an amine functional group

-

Amide coupling reagents (e.g., HATU, HOBt, EDC)

-

Aprotic solvent (e.g., DMF, DMSO)

-

Tertiary amine base (e.g., DIPEA, TEA)

-

Reaction vessel and magnetic stirrer

-

Purification system (e.g., preparative HPLC)

Procedure:

-

In a clean, dry reaction vessel, dissolve this compound (1 equivalent) and the POI ligand (1-1.2 equivalents) in the chosen aprotic solvent.

-

Add the amide coupling reagent (e.g., HATU, 1.2 equivalents) and a tertiary amine base (e.g., DIPEA, 2-3 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by preparative HPLC to obtain the final PROTAC.

-

Confirm the identity and purity of the synthesized PROTAC by LC-MS and NMR.

Western Blotting for Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.

Materials:

-

Synthesized PROTAC

-

Cell line expressing the POI

-

Cell culture medium and supplements

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

Normalize the protein samples and prepare them for SDS-PAGE by adding sample buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities to determine the extent of protein degradation (DC₅₀ and Dₘₐₓ values).

Cell Viability Assay (e.g., CCK-8)

This assay assesses the cytotoxic effect of the PROTAC on the treated cells.

Materials:

-

Synthesized PROTAC

-

Cell line of interest

-

96-well plates

-

Cell Counting Kit-8 (CCK-8) or similar viability reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treat the cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).

-

Add the CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Caption: General workflow for PROTAC synthesis and evaluation.

References

basic principles of targeted protein degradation using VHL ligands

An In-depth Technical Guide to Targeted Protein Degradation Using VHL Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation (TPD)

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality in drug discovery.[1] Unlike traditional inhibitors that block a protein's function, TPD co-opts the cell's own machinery to eliminate disease-causing proteins entirely.[2][3] This is primarily achieved using heterobifunctional molecules known as Proteolysis-Targeting Chimeras (PROTACs).[4][5][6]

A PROTAC is composed of three key elements: a ligand that binds to a specific protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[5][6] This dual-binding action brings the POI into close proximity with the E3 ligase, leading to the ubiquitination of the target protein and its subsequent destruction by the proteasome.[4][5][7] This "event-driven" mechanism allows PROTACs to act catalytically, with a single molecule capable of inducing the degradation of multiple protein targets.[8]

Among the more than 600 E3 ligases in humans, the von Hippel-Lindau (VHL) E3 ligase is one of the most widely used in PROTAC design.[1][6][9][10] This is due to its prevalent expression across various tissues and the availability of well-characterized, high-affinity small molecule ligands.[1][4][6]

Core Mechanism: Hijacking the Ubiquitin-Proteasome System

The core principle of VHL-based PROTACs is the hijacking of the Ubiquitin-Proteasome System (UPS). The UPS is the primary cellular pathway for degrading intracellular proteins.[4][11][12] The process involves a three-enzyme cascade (E1, E2, and E3) that attaches a chain of ubiquitin molecules to a substrate protein, marking it for degradation.[4][11]

VHL is the substrate recognition subunit of the Cullin 2 RING E3 ligase complex (CRL2^VHL^).[4][11][12] In its natural role, VHL recognizes the hypoxia-inducible factor (HIF-1α) under normal oxygen conditions (normoxia), leading to its ubiquitination and degradation.[11][12][13] A VHL-recruiting PROTAC mimics this interaction, bringing a new, non-native POI to the VHL complex to be ubiquitinated and destroyed.

Key Components and Design Principles

The success of a VHL-based PROTAC hinges on the careful design of its three modular components.[6]

VHL Ligand

The VHL ligand is the moiety that recruits the CRL2^VHL^ E3 ligase complex. The development of potent, non-peptidic small-molecule VHL ligands was a breakthrough for the field.[11][14] These ligands typically mimic the hydroxylated proline residue of HIF-1α that VHL naturally recognizes.[11][12] Commonly used VHL ligands like VH032 and its derivatives form the foundation for many PROTACs.[6][15][] The choice of VHL ligand and its attachment point for the linker are critical for maintaining high binding affinity and promoting an effective ternary complex formation.

Linker

The linker connects the VHL ligand to the POI ligand. Far from being a passive spacer, the linker's composition, length, and attachment points are crucial determinants of a PROTAC's efficacy.[1][6][9]

-

Flexibility vs. Rigidity : Flexible linkers (e.g., polyethylene glycol or PEG) provide a high degree of freedom, increasing the chances of forming a stable ternary complex.[9] However, rigid linkers can lock the PROTAC into a more bioactive conformation, potentially enhancing potency.[6]

-

Physicochemical Properties : The linker significantly impacts the PROTAC's overall properties, such as solubility and cell permeability.[5][17] Optimizing the linker is often a key step in developing orally bioavailable PROTACs.[18][19][20]

-

Metabolic Stability : Linkers can be susceptible to metabolic degradation, which can lead to an "in vitro-in vivo disconnect" where a potent PROTAC in cells is less effective in animal models.[18] Designing metabolically stable linkers is a key consideration.[18][21]

POI Ligand

This component provides the specificity of the PROTAC by binding to the target protein. A suitable ligand with a known "exit vector"—a point where the linker can be attached without significantly disrupting binding affinity—is the starting point for PROTAC design.[22]

The VHL-PROTAC-POI Ternary Complex

The cornerstone of PROTAC action is the formation of a productive ternary complex between the VHL E3 ligase, the PROTAC molecule, and the POI.[17][22] The stability and conformation of this complex directly influence the efficiency of the subsequent ubiquitination and degradation.[23]

An important concept in ternary complex formation is cooperativity . Positive cooperativity occurs when the binding of the PROTAC to one protein increases its affinity for the second protein. This can lead to highly potent degraders even if the initial binary binding affinities are modest.[24] Conversely, negative cooperativity can hinder the formation of the complex. The linker plays a critical role in mediating the protein-protein interactions that determine cooperativity.[25]

Quantitative Data on VHL-based PROTACs

The efficacy of PROTACs is typically quantified by two key metrics:

-

DC₅₀ : The concentration of the PROTAC required to degrade 50% of the target protein.

-

Dₘₐₓ : The maximum percentage of protein degradation achievable.

Below are examples of quantitative data for various VHL-based PROTACs.

Table 1: Degradation Potency of Selected VHL-based PROTACs

| PROTAC Name | Target Protein | Cell Line | DC₅₀ | Dₘₐₓ | Reference |

|---|---|---|---|---|---|

| SGK3-PROTAC1 | SGK3 | - | < 100 nM | ~80% | [4] |

| BRD-SF2 | BRD4 | HiBiT-BRD4 | 17.2 µM | ~60% | [26] |

| NR-11c | p38α | MDA-MB-231 | ~100 nM | >80% | [5][27] |

| ACBI2 | SMARCA2 | - | - | - | [19][20] |

| GP262 | PI3K / mTOR | MDA-MB-231 | 42-227 nM (PI3K)45 nM (mTOR) | - |[28] |

Table 2: Binding Affinities of VHL Ligands and PROTACs

| Compound | Binds To | Assay Method | Binding Affinity (K D or IC₅₀) | Reference |

|---|---|---|---|---|

| VHL Ligand (VH032 derivative) | VHL | FP | IC₅₀ = 462 nM | [12] |

| PROTAC 1 | p38α | - | K D = 11 µM | [29] |

| Foretinib-based PROTACs | Various Kinases | - | No correlation with degradation | [29] |

| GP262 | PI3K | SPR | K D = 13.9 nM | [28] |

| GP262 | mTOR | SPR | K D = 32.5 nM |[28] |

Note: A lack of correlation between binary binding affinity and degradation efficiency has been observed, highlighting the importance of stable ternary complex formation.[29]

Experimental Workflow and Key Protocols

Developing a successful PROTAC requires a robust and multi-faceted experimental cascade to assess each step of its mechanism of action.[22][24]

Protocol: Binary Binding Affinity Assay (Fluorescence Polarization)

This assay measures the binding affinity of the PROTAC to the VHL complex and the POI separately.[17][24]

Objective : To determine the dissociation constant (K D ) or IC₅₀ for the PROTAC binding to VHL or POI.

Principle : A fluorescently labeled ligand (tracer) for VHL (e.g., a FAM-labeled HIF-1α peptide) is used.[17] When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When a PROTAC or other ligand binds to VHL, it displaces the tracer. If the PROTAC-VHL complex is large, the tracer tumbles more slowly, increasing polarization. A competition assay is set up where the PROTAC competes with the tracer for binding to VHL.

Methodology :

-

Reagents : Purified VCB (VHL–ElonginC–ElonginB) complex, FAM-labeled HIF-1α peptide tracer, assay buffer, test PROTAC compounds.

-

Preparation : Serially dilute the PROTAC compound in an appropriate solvent (e.g., DMSO) and then into the assay buffer.

-

Assay Plate Setup : In a 96- or 384-well plate, add a fixed concentration of the VCB complex and the fluorescent tracer to each well.

-

Compound Addition : Add the serially diluted PROTAC to the wells. Include controls for no competition (tracer + VCB only) and background (tracer only).

-

Incubation : Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Measurement : Read the fluorescence polarization on a suitable plate reader.

-

Data Analysis : Plot the polarization values against the logarithm of the PROTAC concentration. Fit the data to a suitable binding model to calculate the IC₅₀, which can be converted to a K D value.

Protocol: Cellular Protein Degradation Assay (Western Blot)

This is the traditional and most direct method to confirm the degradation of the endogenous POI in cells.[22]

Objective : To quantify the reduction in POI levels following PROTAC treatment.

Principle : Cells are treated with the PROTAC, and the total protein is extracted. The proteins are separated by size using SDS-PAGE, transferred to a membrane, and the specific POI is detected using a primary antibody. A secondary antibody conjugated to an enzyme (like HRP) allows for visualization and quantification.

Methodology :

-

Cell Culture and Treatment : Seed cells (e.g., MDA-MB-231 for p38α) in multi-well plates and allow them to adhere.[27] Treat the cells with a range of PROTAC concentrations (e.g., 0.1 µM to 10 µM) for a set time (e.g., 8, 16, or 24 hours).[5][27][30] Include a vehicle control (e.g., DMSO).

-

Cell Lysis : Wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE : Load equal amounts of total protein from each sample onto a polyacrylamide gel and separate them by electrophoresis.

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting :

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.

-

Wash the membrane and incubate with a secondary antibody conjugated to HRP.

-

Wash the membrane again.

-

-

Detection : Add an enhanced chemiluminescence (ECL) substrate and image the resulting signal.

-

Analysis : Quantify the band intensities using densitometry software. Normalize the POI band intensity to a loading control (e.g., GAPDH or β-actin) to correct for loading differences. Calculate the percentage of remaining protein relative to the vehicle control to determine DC₅₀ and Dₘₐₓ.

Protocol: Mechanistic Validation (Proteasome Inhibition)

This experiment confirms that the observed protein loss is due to the proteasome pathway hijacked by the PROTAC.[29][30]

Objective : To rescue POI degradation by inhibiting the proteasome.

Methodology :

-

Pre-treatment : Treat cells with a known proteasome inhibitor (e.g., MG132 at 10-20 µM) or a neddylation-activating enzyme (NAE) inhibitor for 1-2 hours.[30] The NAE inhibitor prevents the activation of Cullin-RING ligases.

-

PROTAC Treatment : Add the PROTAC (at a concentration known to cause significant degradation) to the pre-treated cells and incubate for the standard treatment duration.

-

Analysis : Harvest the cells and analyze the POI levels via Western Blot as described above.

-

Expected Result : If the PROTAC works via the intended mechanism, pre-treatment with MG132 or an NAE inhibitor should prevent or significantly reduce the degradation of the POI compared to cells treated with the PROTAC alone.[30]

Conclusion and Future Outlook

Targeted protein degradation using VHL-recruiting PROTACs represents a powerful and versatile strategy in modern drug discovery.[1][17] By hijacking the cell's natural disposal system, these molecules can eliminate previously "undruggable" targets and offer potential advantages over traditional inhibitors.[1][31] The modular nature of PROTACs allows for systematic, rational design, but their development requires a comprehensive suite of biochemical and cell-based assays to navigate the complex interplay between binary affinity, ternary complex formation, and cellular activity.[17][22][24] Future advancements will likely focus on expanding the repertoire of E3 ligases beyond VHL and CRBN, improving the physicochemical properties of PROTACs to achieve better oral bioavailability, and exploring novel linker strategies to fine-tune degrader potency and selectivity.[6][13]

References

- 1. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bmglabtech.com [bmglabtech.com]

- 3. reactionbiology.com [reactionbiology.com]

- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. xtalks.com [xtalks.com]

- 9. A beginner's guide to current synthetic linker strategies towards VHL-recruiting PROTACs: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 10. Targeted Protein Degradation: Insights Into A VHL-compound Structure [peakproteins.com]

- 11. tandfonline.com [tandfonline.com]

- 12. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]

- 17. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Metabolism-driven in vitro/in vivo disconnect of an oral ERɑ VHL-PROTAC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]

- 23. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 24. portlandpress.com [portlandpress.com]

- 25. researchgate.net [researchgate.net]

- 26. Structure-Guided Design and Optimization of Covalent VHL-Targeted Sulfonyl Fluoride PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Conjugating VH 032 amide-alkylC6-acid to a Protein Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins. A key step in the synthesis of many PROTACs is the conjugation of a von Hippel-Lindau (VHL) E3 ligase ligand to a ligand that binds to the protein of interest. This document provides a detailed protocol for the conjugation of VH 032 amide-alkylC6-acid, a functionalized VHL ligand with a terminal carboxylic acid, to a protein ligand containing a primary amine.